alpha,beta-Dichloroacrylic acid

Acid strength pKa prediction Electron-withdrawing effects

Ordering 'dichloroacrylic acid' without CAS verification frequently delivers the 3,3-dichloro regioisomer (CAS 1561-20-2) or E-stereoisomer (CAS 6795-91-1), leading to divergent reaction kinetics and product distributions. • Confirmed Z-configuration by 13C-NMR and X-ray crystallography ensures stereochemical fidelity in Z-alkene synthesis. • pKa 1.80-over 1 unit stronger than 3,3-isomer-enables milder Diels-Alder cycloaddition conditions. • Solid at ambient temperature (mp 86°C); recrystallizable to high purity with reduced polymerization risk. Specify CAS 13167-36-7 for reproducible outcomes.

Molecular Formula C3H2Cl2O2
Molecular Weight 140.95 g/mol
CAS No. 13167-36-7
Cat. No. B225899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,beta-Dichloroacrylic acid
CAS13167-36-7
Molecular FormulaC3H2Cl2O2
Molecular Weight140.95 g/mol
Structural Identifiers
SMILESC(=C(C(=O)O)Cl)Cl
InChIInChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)
InChIKeyYQYHCJZVJNOGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha,Beta-Dichloroacrylic Acid – Physicochemical Identity


alpha,beta-Dichloroacrylic acid (CAS 13167-36-7), also known as (Z)-2,3-dichloroprop-2-enoic acid, is a halogenated acrylic acid derivative belonging to the class of alpha,beta-unsaturated carboxylic acids. With a molecular formula of C3H2Cl2O2 and a molecular weight of 140.95 g/mol, it features two chlorine atoms in a vicinal arrangement across an activated double bond [1]. The compound exists as a thermodynamically disfavored Z-isomer, confirmed by 13C-NMR spectroscopy and X-ray crystallography [2]. Its structural configuration confers distinct reactivity patterns that fundamentally differentiate it from regioisomers such as 3,3-dichloroacrylic acid and less substituted analogs like 2-chloroacrylic acid, making stereochemical and positional identity critical for reproducible experimental outcomes.

Confirmed Z-isomer stereochemistry
2,3-dichloro substitution pattern
Electron-deficient dienophile for cycloaddition

Alpha,Beta-Dichloroacrylic Acid: Generic Substitution Risks


Procurement of 'dichloroacrylic acid' without precise CAS verification frequently results in delivery of the 3,3-dichloro regioisomer (CAS 1561-20-2) or the E-stereoisomer (CAS 6795-91-1), both of which exhibit measurably different physicochemical properties and reactivity . The 2,3-dichloro substitution pattern produces an acid that is over 1 pKa unit stronger than the 3,3-isomer, while the Z-configuration imparts distinct stereoelectronic effects that the E-isomer cannot replicate in cycloaddition and nucleophilic addition reactions [1]. These differences are not subtle — they can alter reaction kinetics by orders of magnitude and lead to divergent product distributions, making generic substitution a direct route to experimental failure.

Regioisomer mismatch 3,3-dichloro isomer may exhibit different acidity and reactivity.
Stereoisomer mismatch E-isomer may not replicate Z-stereoelectronic effects.
Less substituted analog 2-chloroacrylic acid may lack dual chlorine electron-withdrawal.

Alpha,Beta-Dichloroacrylic Acid: Differentiation Evidence


pKa Comparison Across Regioisomers

alpha,beta-Dichloroacrylic acid (2,3-dichloro substitution) exhibits a predicted pKa of 1.80, making it the strongest acid among all dichloroacrylic acid regioisomers and substantially more acidic than the mono-chloro analog or parent acrylic acid . The 3,3-dichloro regioisomer (CAS 1561-20-2) has a predicted pKa of 2.76, while 2-chloroacrylic acid (CAS 598-79-8) has a predicted pKa of 3.03, and unsubstituted acrylic acid (CAS 79-10-7) has a measured pKa of 4.25 [1][2]. The 0.96 pKa unit difference between the 2,3- and 3,3-regioisomers corresponds to an approximately 9-fold greater acidity, attributable to the synergistic electron-withdrawing effect of adjacent chlorine atoms acting directly on the conjugated system [3].

pKa comparison
Reported
pKa 1.80 (predicted)
Δ0.96 vs 3,3-dichloro isomer
Supports regioisomer acidity differentiation.
Predicted values from ACD/Labs, ChemAxon.
Acid strength pKa prediction Electron-withdrawing effects

Melting Point Differentiation

alpha,beta-Dichloroacrylic acid (Z-isomer) exhibits a melting point of 86 °C, which is significantly higher than that of its 3,3-dichloro regioisomer (77.5 °C), the 2-chloro analog (65 °C), and the parent acrylic acid (14 °C) [1][2]. The 8.5 °C elevation relative to the 3,3-isomer, despite identical molecular weight and formula, indicates stronger intermolecular forces in the crystal lattice, likely due to the Z-configuration enabling more efficient molecular packing and dipole alignment [3]. This higher melting point provides practical advantages for purification via recrystallization and for storage stability at ambient temperatures, as the compound remains a crystalline solid under conditions where acrylic acid would be a liquid.

Melting point
Reported
mp 86 °C
Δ8.5 °C vs 3,3-isomer
Supports solid-state identity and purification context.
Higher crystallinity aids recrystallization.
Melting point Crystallinity Solid-state properties

Z-Isomer Stereochemistry Confirmation

The compound CAS 13167-36-7 is specifically the Z-isomer (cis configuration) of 2,3-dichloroacrylic acid, where both chlorine atoms reside on the same side of the carbon-carbon double bond [1]. The E-isomer (CAS 6795-91-1) represents a distinct chemical entity with different physical properties and reactivity patterns. Roedig et al. (1979) definitively assigned the configurations of stereoisomeric dichloroacrylic acids using 13C-NMR spectroscopy, demonstrating that E→Z rearrangements occur during derivatization reactions, likely driven by the cis-effect of chlorine atoms in the Z-isomer [2]. X-ray crystallographic analysis confirmed the Z-geometry with crystal data: monoclinic system, space group P2(1), unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2 [3]. This stereochemical identity is not interchangeable — the E-isomer yields different products in cycloaddition and nucleophilic substitution reactions.

Z-isomer stereochemistry
Head-to-head
Z-configuration
Confirmed by 13C-NMR, X-ray
Stereochemical attribution review.
Monoclinic P2(1), Z=2 crystal data.
Stereochemistry Z/E isomerism Configuration assignment

Electrophilic Reactivity as Dienophile

The vicinal (2,3-) dichloro substitution pattern of alpha,beta-dichloroacrylic acid enhances its electrophilicity beyond that achievable with geminal (3,3-) dichloro or mono-chloro substitution, owing to the combined electron-withdrawing inductive effect of two adjacent chlorine atoms directly conjugated with the α,β-unsaturated carbonyl system . The predicted pKa of 1.80 for the 2,3-isomer versus 2.76 for the 3,3-isomer quantifies this enhanced electron deficiency, which translates to a lower LUMO energy and consequently faster reaction rates in normal-electron-demand Diels-Alder cycloadditions [1]. In addition, the Z-configuration places both chlorine atoms on the same face of the double bond, creating a sterically and electronically biased dienophile that can influence endo/exo selectivity in cycloaddition reactions, whereas the 3,3-isomer lacks this facial bias [2].

Electrophilic reactivity
Class-level
pKa 1.80 reflects electron deficiency
Compared to 3,3-isomer pKa 2.76
Electrophilicity context may support cycloaddition screening.
Class-level inference from acidity data.
Dienophile reactivity Michael acceptor Cycloaddition

Alpha,Beta-Dichloroacrylic Acid – Verified Applications


Stereospecific Z-Olefin Synthesis

The confirmed Z-configuration of alpha,beta-dichloroacrylic acid (CAS 13167-36-7) makes it a strategic starting material for the stereoselective synthesis of Z-alkenes via sequential substitution reactions . Unlike the E-isomer (CAS 6795-91-1) or 3,3-dichloroacrylic acid, which cannot provide the same stereochemical template, the Z-2,3-dichloro scaffold enables retention of olefin geometry during nucleophilic displacement at the β-position, followed by coupling at the α-position. This stereochemical fidelity is critical for natural product synthesis and medicinal chemistry programs requiring geometrically pure Z-olefins. Procurement must specify CAS 13167-36-7 to ensure the Z-isomer, as the E-isomer yields the wrong product stereochemistry [1].

Dienophile for Accelerated Diels-Alder Reactions

With a predicted pKa of 1.80 reflecting its enhanced electron deficiency, alpha,beta-dichloroacrylic acid serves as a potent dienophile for normal-electron-demand Diels-Alder reactions. Its reactivity exceeds that of 3,3-dichloroacrylic acid (pKa 2.76) and 2-chloroacrylic acid (pKa 3.03), enabling cycloadditions under milder thermal conditions or with less reactive dienes . The Z-configuration additionally offers facial selectivity that can be exploited for endo/exo control. For laboratories seeking to build six-membered carbocycles with chlorine substituents for subsequent functionalization, this compound provides rate advantages that directly translate to shorter reaction times and potentially higher yields.

Crystalline Acid Chloride/Ester Precursor

The melting point of 86 °C for alpha,beta-dichloroacrylic acid — substantially higher than the 3,3-isomer (77.5 °C), 2-chloroacrylic acid (65 °C), and acrylic acid (14 °C) — makes it the preferred precursor for acid chloride and ester synthesis where solid-state purification and storage stability are important . The compound can be recrystallized to high purity, and its solid form at ambient temperature reduces the risk of premature polymerization compared to liquid acrylic acid derivatives. This handling advantage is particularly relevant for kilo-scale synthesis and for laboratories requiring long-term stock solution stability without inhibitor interference [1].

Application
Selection Property
Validation Focus
Stereospecific Z-olefin synthesis
Z-isomer stereochemical fidelity
Stereochemical outcome verification
Diels-Alder cycloaddition
Electron-deficient dienophile
Cycloaddition rate and selectivity
Acid chloride/ester synthesis
Crystalline solid-state stability
Purification and storage stability
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